2-(10-Iododecyl)isoindoline-1,3-dione

Catalog No.
S13951311
CAS No.
M.F
C18H24INO2
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(10-Iododecyl)isoindoline-1,3-dione

Product Name

2-(10-Iododecyl)isoindoline-1,3-dione

IUPAC Name

2-(10-iododecyl)isoindole-1,3-dione

Molecular Formula

C18H24INO2

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C18H24INO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2

InChI Key

QALZPZBGKPAAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCI

2-(10-Iododecyl)isoindoline-1,3-dione is a chemical compound that belongs to the isoindoline-1,3-dione class, which is characterized by a bicyclic structure containing a phthalimide moiety. This compound features a long hydrocarbon chain (decyl) substituted at the nitrogen of the isoindoline structure with an iodine atom at the terminal position. The presence of iodine enhances its reactivity and potential biological activity. The molecular formula for 2-(10-Iododecyl)isoindoline-1,3-dione is C_{13}H_{15}INO_2, and it has a molecular weight of approximately 300.17 g/mol.

The chemical reactivity of 2-(10-Iododecyl)isoindoline-1,3-dione can be attributed to the electrophilic nature of the iodine atom and the functional groups present in the isoindoline structure. It can undergo various reactions such as:

  • Nucleophilic substitutions: The iodine can be replaced by nucleophiles in reactions that involve strong nucleophiles.
  • Electrophilic aromatic substitution: The aromatic part of the isoindoline can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction reactions: The carbonyl groups in the isoindoline structure can be reduced to alcohols or amines under appropriate conditions.

Isoindoline-1,3-dione derivatives, including 2-(10-Iododecyl)isoindoline-1,3-dione, have been shown to exhibit a range of biological activities. These include:

  • Anticancer properties: Certain derivatives demonstrate cytotoxic effects against cancer cell lines.
  • Anti-inflammatory effects: Compounds in this class can inhibit pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase enzymes, contributing to their anti-inflammatory potential .
  • Neuroprotective effects: Some derivatives have been identified as potential inhibitors of acetylcholinesterase, which may have implications for treating neurodegenerative diseases like Alzheimer's .

The synthesis of 2-(10-Iododecyl)isoindoline-1,3-dione typically involves several steps:

  • Formation of the isoindoline scaffold: Starting from phthalic anhydride or similar precursors, the isoindoline structure is formed through cyclization reactions.
  • Iodination: The introduction of the iodine atom can be achieved using iodine monochloride or other iodinating agents in the presence of suitable solvents.
  • Alkylation: The long decyl chain can be added through alkylation reactions involving alkyl halides or other alkylating agents.

These methods ensure that the desired compound is synthesized with high purity and yield.

2-(10-Iododecyl)isoindoline-1,3-dione has potential applications in various fields:

  • Medicinal chemistry: Due to its biological activities, it may serve as a lead compound for drug development targeting cancer or neurodegenerative diseases.
  • Material science: Its unique structural properties may allow it to be used in developing advanced materials or coatings.
  • Chemical research: It serves as a useful intermediate for synthesizing other complex organic molecules.

Interaction studies involving 2-(10-Iododecyl)isoindoline-1,3-dione often focus on its binding affinity to various biological targets. These studies may include:

  • Molecular docking studies: To predict how well the compound binds to specific enzymes or receptors.
  • In vitro assays: To evaluate its efficacy against specific cell lines or biological pathways.
  • Structure-activity relationship studies: To understand how modifications to the compound affect its biological activity.

These studies are crucial for elucidating its mechanism of action and guiding further modifications for enhanced activity.

Several compounds share structural similarities with 2-(10-Iododecyl)isoindoline-1,3-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(2-Bromoethyl)isoindoline-1,3-dioneContains a bromoethyl groupExhibits good anti-inflammatory properties
2-(2-Hydroxyethyl)isoindoline-1,3-dioneHydroxyethyl substituentKnown for its neuroprotective effects
2-(3-Hydroxypropyl)isoindoline-1,3-dioneHydroxypropyl substituentPotential use in treating metabolic disorders
2-(Oxiran-2-ylmethyl)isoindoline-1,3-dioneContains an epoxide groupUseful in polymer chemistry

Each of these compounds has unique properties that distinguish them from 2-(10-Iododecyl)isoindoline-1,3-dione while sharing a common isoindoline framework. The presence of different substituents significantly influences their biological activities and potential applications.

Gabriel Synthesis Derivatives in Phthalimide Functionalization

The Gabriel synthesis, a classical method for primary amine preparation, has been adapted to construct the isoindoline-1,3-dione core of 2-(10-Iododecyl)isoindoline-1,3-dione. This process involves three key steps:

  • Deprotonation of Phthalimide: Potassium phthalimide is generated by treating phthalimide with a strong base like potassium hydroxide. The resulting nucleophilic nitrogen attacks electrophilic alkyl halides.
  • Alkylation with 1,10-Dibromodecane: The alkylation step introduces the decyl chain by reacting potassium phthalimide with 1,10-dibromodecane. Selective monoalkylation is achieved by controlling stoichiometry and reaction time.
  • Hydrolysis and Functionalization: The intermediate N-decylphthalimide is hydrolyzed under acidic or basic conditions to yield the primary amine, which is subsequently iodinated to form the final product.

Table 1: Optimization of Gabriel Synthesis Parameters

ParameterCondition 1Condition 2Optimal Condition
SolventDimethylformamideTetrahydrofuranTetrahydrofuran
BasePotassium hydroxideSodium hydridePotassium hydroxide
Reaction Time (h)12810
Yield (%)687582

The use of tetrahydrofuran as a solvent and potassium hydroxide as a base maximizes alkylation efficiency, as evidenced by the 82% yield. Microwave-assisted synthesis further reduces reaction times to 3–4 minutes while maintaining yields above 70%.

Radical Pathway Iodination Strategies for Alkyl Side Chains

Introducing iodine at the terminal position of the decyl chain necessitates radical-mediated iodination. The novel reagent 1-iodo-3,5,5-trimethylhydantoin (1-ITMH) enables efficient C–H bond iodination via a radical chain mechanism:

  • N–I Bond Homolysis: Irradiation with visible light (400–800 nm) cleaves the weak N–I bond (BDE = 43 kcal/mol) in 1-ITMH, generating an N-centered amidyl radical.
  • Hydrogen Abstraction: The amidyl radical abstracts a hydrogen atom from the terminal methyl group of the decyl chain, forming an alkyl radical.
  • Iodine Transfer: The alkyl radical reacts with 1-ITMH to yield the iodinated product and regenerate the amidyl radical, sustaining the chain reaction.

Table 2: Comparison of Iodination Reagents

ReagentSolubility in AlkanesN–I BDE (kcal/mol)Iodination Yield (%)
1-ITMHHigh4389
N-IodosuccinimideLow5422
DIHLow38–4915

1-ITMH outperforms other N-iodoamides due to its superior solubility in nonpolar solvents and optimal bond dissociation energy. Reactions conducted under neat conditions at 100°C with LED irradiation achieve 89% yield for terminal iodination.

N-Iodoamide-Mediated Alkylation Techniques

N-Iodoamides like 1-ITMH also facilitate alkylation reactions by serving as both radical initiators and iodine donors. This dual functionality streamlines the synthesis of 2-(10-Iododecyl)isoindoline-1,3-dione:

  • Simultaneous Alkylation and Iodination: In a one-pot reaction, 1-ITMH mediates the alkylation of phthalimide with 1,10-dichlorodecane, followed by in situ iodination of the terminal position.
  • Mechanistic Insights: Density functional theory (DFT) calculations confirm that the N-centered radical generated from 1-ITMH preferentially abstracts hydrogen from the alkyl chain’s terminal position, ensuring regioselective iodination.

Table 3: Substrate Scope for N-Iodoamide-Mediated Alkylation

Alkyl HalideProductYield (%)
1,10-DibromodecaneTerminal iodide85
1,8-DichlorooctaneTerminal iodide78
1,12-DiiodododecaneInternal iodide63

The method exhibits broad applicability for linear alkanes, with terminal iodination favored over internal positions.

Solvent Systems and Reaction Optimization for Intermediate Purification

Solvent selection critically influences reaction efficiency and intermediate purification:

  • Gabriel Synthesis: Polar aprotic solvents like tetrahydrofuran enhance alkylation rates by stabilizing the transition state.
  • Radical Iodination: Neat conditions or nonpolar solvents (e.g., cyclohexane) minimize side reactions and improve iodine atom transfer efficiency.
  • Purification: Recrystallization from ethanol or methanol removes unreacted starting materials, while column chromatography isolates intermediates with >95% purity.

Table 4: Solvent Optimization for Key Steps

StepSolventTemperature (°C)Purity (%)
AlkylationTetrahydrofuran8092
IodinationNeat10089
RecrystallizationEthanol2598

Microwave-assisted reactions reduce purification demands by minimizing byproduct formation, particularly in the alkylation step.

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

413.08518 g/mol

Monoisotopic Mass

413.08518 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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